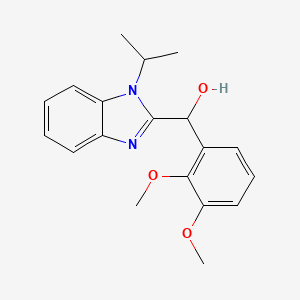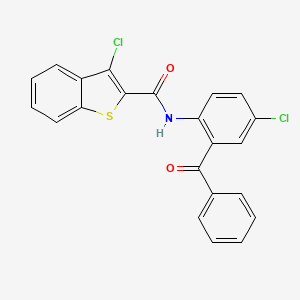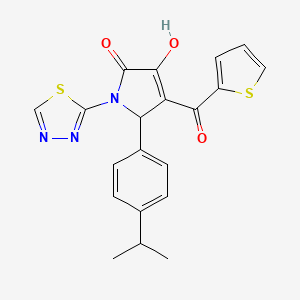
methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as MTMQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxylates and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by inhibiting the replication of viruses and fungi.
Biochemical and Physiological Effects:
methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of viruses and fungi. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is its potential therapeutic applications. It has shown promising results in various scientific research studies, and its anticancer, antiviral, and antifungal properties make it a potentially useful compound in the development of new drugs. However, one of the limitations of methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, more research is needed to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves the reaction of 2-thiophenecarboxylic acid with 1,2,3,4-tetrahydroquinoline-5,6-dione in the presence of methyl chloroformate. The reaction yields the final product as a yellow crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-9-13(16(19)20-2)15(12-7-4-8-21-12)14-10(17-9)5-3-6-11(14)18/h4,7-8,15,17H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAPDMAIYMVUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-oxo-4-(2-thienyl)-1,4,6,7,8-pentahydroquinoline-3-carboxylat e | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)

![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)



![4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)


![3-bromo-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5231412.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231419.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide](/img/structure/B5231425.png)